Sustained Antiplatelet Efficacy: ONO-1301 vs. Beraprost After Repeated Dosing
ONO-1301 retains its inhibitory effect on platelet aggregation after repeated administration, whereas beraprost, a representative IP agonist, loses its antiplatelet effect under identical conditions [1]. This loss of beraprost efficacy is mechanistically linked to a compensatory increase in TXA2 production, which ONO-1301 prevents due to its intrinsic TXA2 synthase inhibitory activity [1].
| Evidence Dimension | Anti-platelet effect after repeated administration (10 days, 300 μg/kg/day s.c.) |
|---|---|
| Target Compound Data | ONO-1301: Antiplatelet effect fully retained |
| Comparator Or Baseline | Beraprost (100 μg/kg/day s.c.): Complete loss of antiplatelet effect |
| Quantified Difference | Qualitative difference: retention vs. complete loss of efficacy |
| Conditions | Mouse platelets ex vivo; collagen-induced aggregation; repeated dosing for 10 days |
Why This Matters
This demonstrates that ONO-1301 is essential for long-term in vivo studies where sustained IP receptor activation is required, as conventional agonists will induce tachyphylaxis and confound results.
- [1] Kashiwagi H, Yuhki K, Kojima F, Kumei S, Takahata O, Sakai Y, et al. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice. J Pharmacol Exp Ther. 2015;353(2):269-278. doi:10.1124/jpet.115.222612 View Source
